REACTION_SMILES
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[CH3:1][N:2]([C:3](=[S:4])[C:5]1=[CH:6][C:7]([CH3:18])([CH3:19])[O:8][c:9]2[c:10]1[cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]2)[CH3:20].[CH3:21][I:22].[H-:26].[NH2:23][C:24]#[N:25].[Na+:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[CH3:1][N:2]([C:3]([C:5]1=[CH:6][C:7]([CH3:18])([CH3:19])[O:8][c:9]2[c:10]1[cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]2)=[N:25][C:24]#[N:23])[CH3:20]
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Name
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CN(C)C(=S)C1=CC(C)(C)Oc2ccc([N+](=O)[O-])cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=S)C1=CC(C)(C)Oc2ccc([N+](=O)[O-])cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CI
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CN(C)C(=NC#N)C1=CC(C)(C)Oc2ccc([N+](=O)[O-])cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |